Collinin
Overview
Description
Synthesis Analysis Collinin and its isomer, isocollinin, have been successfully synthesized via a route that includes both parallel and sequential chemical reactions. This process allows for the production of collinin at scales ranging from 1 to 50 grams of precursor. The synthesized compounds are thoroughly characterized using techniques such as 1H NMR, 13C NMR, and melting point analysis, providing foundational data for further study of their properties and applications (Pardo-Castaño et al., 2019).
Molecular Structure Analysis The molecular structure of collinin has been elucidated through detailed NMR spectroscopy and other analytical methods, revealing its complex nature and the presence of a geranyloxycoumarin skeleton. This structural complexity is instrumental in its biological activity and interaction with biological molecules (Epifano et al., 2008).
Chemical Reactions and Properties Collinin's chemical behavior, particularly its interactions with other compounds and its reactivity under various conditions, has been a subject of research. Studies have shown that collinin can inhibit the growth of specific bacteria and modulate the inflammatory response in macrophages, highlighting its chemical and biological reactivity (Santos et al., 2013).
Physical Properties Analysis The physical properties of collinin, including its solubility in different solvents and under various conditions, have been extensively investigated. The solubility of collinin and isocollinin in pressurized CO2, for example, has been determined, providing valuable information for the extraction and application of these compounds (Pardo-Castaño et al., 2019).
Chemical Properties Analysis The chemical properties of collinin, including its reactivity and interactions with biological molecules, have been explored through various studies. Its effects on bacteria, inflammatory processes, and even bone breakdown demonstrate its significant biochemical activity and potential as a therapeutic agent (Santos et al., 2013).
Scientific Research Applications
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- Summary of the Application : Collinin is a geranyloxycoumarin isolated in small amounts from plants of the Rutaceae family . It has valuable biological effects .
- Methods of Application or Experimental Procedures : Synthetic schemes were recently developed allowing to handle collinin in sufficient quantities .
- Results or Outcomes : The aim of this review is to examine the phytochemical and pharmacological properties of this compound .
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- Summary of the Application : Collinin has been synthesized and studied for its antiviral properties .
- Methods of Application or Experimental Procedures : Collinin has been synthesized in three steps and 24.6% overall yield from pyrogallol and propiolic acid .
- Results or Outcomes : The synthesis of Collinin has been cited by 79 other research articles, indicating its significance in the field .
properties
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)12-13-23-17-10-8-16-9-11-18(21)24-19(16)20(17)22-4/h6,8-12H,5,7,13H2,1-4H3/b15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWGWXGEAHRWOV-NTCAYCPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C2=C(C=C1)C=CC(=O)O2)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Collinin | |
CAS RN |
34465-83-3 | |
Record name | COLLININ | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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